molecular formula C17H11FO3 B2867847 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate CAS No. 477857-49-1

2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate

Cat. No.: B2867847
CAS No.: 477857-49-1
M. Wt: 282.27
InChI Key: ARSSEWIGYRODMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom on one of the phenyl rings and a furoate ester group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furoate ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

    2-Fluoro[1,1’-biphenyl]: Lacks the furoate ester group but shares the fluorinated biphenyl structure.

    4-Fluoro[1,1’-biphenyl]: Similar structure but with the fluorine atom on the para position.

    2,2’-Difluoro[1,1’-biphenyl]: Contains two fluorine atoms on the biphenyl rings.

Uniqueness: 2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate is unique due to the combination of the fluorinated biphenyl core and the furoate ester group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(3-fluoro-4-phenylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO3/c18-15-11-13(21-17(19)16-7-4-10-20-16)8-9-14(15)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSSEWIGYRODMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.